2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 588678-89-1
Cat. No.: VC2012648
Molecular Formula: C16H26N2OS
Molecular Weight: 294.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588678-89-1 |
|---|---|
| Molecular Formula | C16H26N2OS |
| Molecular Weight | 294.5 g/mol |
| IUPAC Name | 2-amino-6-tert-butyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H26N2OS/c1-9(2)18-15(19)13-11-7-6-10(16(3,4)5)8-12(11)20-14(13)17/h9-10H,6-8,17H2,1-5H3,(H,18,19) |
| Standard InChI Key | BKXIKQLSJPQYOO-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N |
| Canonical SMILES | CC(C)NC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N |
Introduction
2-Amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a molecular formula of C16H26N2OS and a molar mass of 294.46 g/mol . It belongs to the benzothiophene class of compounds, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler benzothiophene derivatives. The presence of the carboxamide group allows for further modification and attachment of various functional groups, making it a versatile intermediate in organic synthesis.
While specific applications of 2-Amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are not widely documented, compounds within the benzothiophene class are often explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Suppliers and Availability
This compound is available from several suppliers, including companies based in the United States and China. Suppliers like Matrix Scientific and Combi-Blocks Inc. offer this compound for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume